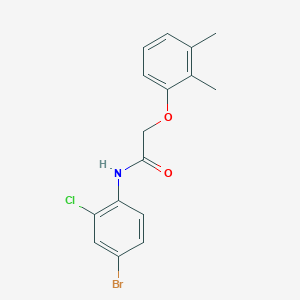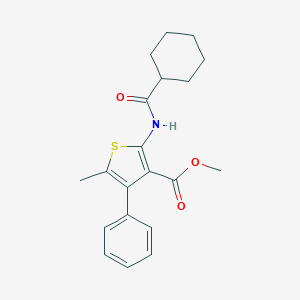
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloro group, an ethoxyphenyl group, and a thiophenecarboxamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. In cancer research, this compound has been shown to target the Bcl-2 protein, converting it into a pro-apoptotic form that induces cell death in cancer cells . This interaction involves the exposure of the BH3 domain of Bcl-2, leading to the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide
- 5-chloro-N-(2-ethoxyphenyl)-2-hydroxybenzamide
- 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
Uniqueness
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells by targeting the Bcl-2 protein sets it apart from other similar compounds, making it a valuable tool in cancer research .
Propriétés
Formule moléculaire |
C13H12ClNO2S |
|---|---|
Poids moléculaire |
281.76g/mol |
Nom IUPAC |
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-10-6-4-3-5-9(10)15-13(16)11-7-8-12(14)18-11/h3-8H,2H2,1H3,(H,15,16) |
Clé InChI |
IHPFTHSKVAJEIW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(S2)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B451249.png)


![5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B451254.png)
![1-[(4-Bromobenzoyl)amino]-3-butylurea](/img/structure/B451255.png)
![N-(3-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B451256.png)

![4-Isopropyl 2-methyl 5-{[(4-chlorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451262.png)

![2-{2-[2-(aminocarbonyl)carbohydrazonoyl]phenoxy}-N-benzylacetamide](/img/structure/B451264.png)
![4-chloro-N-[1-(2,4-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B451265.png)
![Methyl 4-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451267.png)


